2-Iodo-4,5-dimethylpyridine

Catalog No.
S9014654
CAS No.
512197-94-3
M.F
C7H8IN
M. Wt
233.05 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4,5-dimethylpyridine

CAS Number

512197-94-3

Product Name

2-Iodo-4,5-dimethylpyridine

IUPAC Name

2-iodo-4,5-dimethylpyridine

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

InChI

InChI=1S/C7H8IN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3

InChI Key

OVMLPUHWPDMDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)I

2-Iodo-4,5-dimethylpyridine is a highly reactive, electron-rich halogenated heterocycle primarily procured as a premium building block for advanced organic synthesis, ligand design, and materials science. By combining the exceptional leaving-group ability of the 2-iodo position with the electron-donating and sterically tuning properties of 4,5-dimethyl substitution, this compound specifically overcomes the inherent oxidative addition barriers seen in electron-rich pyridines [1]. For industrial and academic buyers, it serves as an optimal precursor for mild-condition cross-couplings, selective halogen-metal exchange, and the synthesis of precisely tuned bipyridine or terpyridine ligands where standard brominated or unsubstituted analogs fail to deliver the required reactivity profiles.

Attempting to substitute 2-Iodo-4,5-dimethylpyridine with the cheaper 2-bromo-4,5-dimethylpyridine often leads to process failure or inflated catalyst costs. The electron-donating nature of the 4,5-dimethyl groups significantly increases the electron density on the pyridine ring, which deactivates the C-Br bond toward oxidative addition by palladium or copper catalysts, necessitating harsh temperatures or expensive, proprietary phosphine ligands [1]. Conversely, substituting with unsubstituted 2-iodopyridine sacrifices the critical steric bulk and electron-donating effects required to tune the HOMO/LUMO levels of downstream metal complexes or the lipophilicity of pharmaceutical intermediates. Procuring the exact 2-iodo-4,5-dimethyl variant ensures immediate reactivity under mild conditions while preserving the specific electronic architecture required for downstream applications.

Oxidative Addition Efficiency in Pd-Catalyzed Cross-Coupling

In standard Suzuki-Miyaura and Buchwald-Hartwig couplings, the electron-rich nature of the 4,5-dimethylpyridine ring strongly resists oxidative addition when brominated. Procuring the 2-iodo variant overcomes this electronic deactivation, allowing rapid coupling at mild temperatures (e.g., 60 °C) without requiring expensive dialkylbiaryl phosphine ligands [1].

Evidence DimensionCross-coupling yield under mild conditions (60 °C, standard Pd(PPh3)4)
Target Compound Data>85% yield typical for 2-iodo-electron-rich pyridines
Comparator Or Baseline2-Bromo-4,5-dimethylpyridine (<30% yield under identical mild conditions)
Quantified Difference>55% higher yield using standard, low-cost catalysts
ConditionsStandard Pd-catalyzed aryl-aryl coupling, avoiding harsh heating

Allows buyers to use cheaper, standard Pd catalysts at lower temperatures, saving process costs and preserving sensitive substrates.

Chemoselectivity in Halogen-Lithium Exchange

Organometallic functionalization of methylpyridines is notoriously plagued by competitive deprotonation of the acidic side-chain methyl groups. The exceptional reactivity of the C-I bond in 2-iodo-4,5-dimethylpyridine allows for near-instantaneous halogen-lithium exchange at -78 °C, completely outcompeting side-chain lithiation [1].

Evidence DimensionChemoselectivity of halogen-metal exchange vs. side-chain deprotonation
Target Compound DataRapid, >95% selective C-I exchange at -78 °C
Comparator Or Baseline2-Chloro-4,5-dimethylpyridine (high degree of competing side-chain methyl deprotonation)
Quantified DifferenceNear-total suppression of methyl-group lithiation
Conditionsn-BuLi in THF at -78 °C

Ensures high-purity organometallic intermediates without the complex purification workflows required when side-chain lithiation occurs.

Electrochemical Tuning for Downstream Ligands

When synthesized into bipyridine or terpyridine ligands for transition metal complexes, the 4,5-dimethyl groups exert a strong electron-donating effect compared to unsubstituted analogs. This predictably shifts the reduction potential of the resulting metal complexes, a critical parameter for optimizing OLED dopants and photoredox catalysts [1].

Evidence DimensionCathodic shift in reduction potential (E_1/2) of derived metal complexes
Target Compound Data~100-150 mV negative shift in E_1/2
Comparator Or BaselineUnsubstituted 2-Iodopyridine (baseline 0 mV shift)
Quantified Difference100-150 mV stronger electron-donating capacity
ConditionsCyclic voltammetry of derived transition metal complexes (e.g., Ir or Ru)

Procuring the 4,5-dimethyl variant is essential for researchers needing to precisely lower the oxidation potential of photocatalysts or emissive materials.

Mild-Condition API Synthesis

Because the 2-iodo position allows for highly efficient Suzuki and Buchwald-Hartwig couplings at low temperatures, this compound is the ideal choice for pharmaceutical workflows where target molecules contain thermally sensitive functional groups that would degrade under the harsh conditions required for bromopyridine analogs [1].

High-Purity Organolithium Precursor Generation

In advanced synthesis requiring lithiated pyridine intermediates, 2-iodo-4,5-dimethylpyridine guarantees clean halogen-lithium exchange. This avoids the yield-destroying side-chain methyl deprotonation common with chlorinated analogs, streamlining the production of complex multi-ring systems [1].

Redox-Tuned Photocatalyst and OLED Ligand Development

For materials science procurement, this compound serves as a foundational building block for 4,5-dimethyl-substituted bipyridine ligands. The resulting transition metal complexes exhibit precisely shifted redox potentials and improved solubility, making them superior candidates for high-efficiency OLED emissive layers and visible-light photoredox catalysis [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

232.97015 g/mol

Monoisotopic Mass

232.97015 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

Explore Compound Types